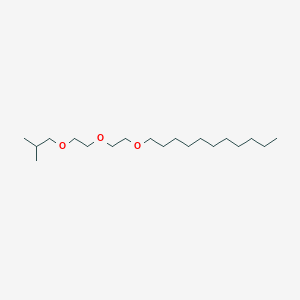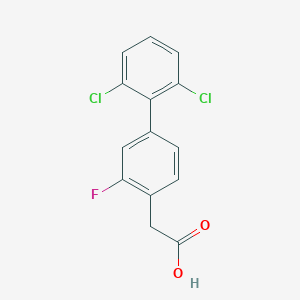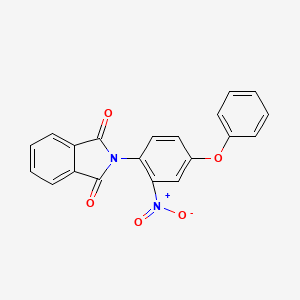
N~1~,N~5~-Bis(3-hydroxyphenyl)pentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~5~-Bis(3-hydroxyphenyl)pentanediamide is an organic compound with the molecular formula C17H18N2O4 This compound is characterized by the presence of two 3-hydroxyphenyl groups attached to a pentanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~5~-Bis(3-hydroxyphenyl)pentanediamide typically involves the reaction of 3-hydroxybenzoyl chloride with pentanediamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of N1,N~5~-Bis(3-hydroxyphenyl)pentanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as distillation or solvent extraction to ensure the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~5~-Bis(3-hydroxyphenyl)pentanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines.
Substitution: The hydroxyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N~1~,N~5~-Bis(3-hydroxyphenyl)pentanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1,N~5~-Bis(3-hydroxyphenyl)pentanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the amide groups can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(3-hydroxyphenyl)pentanediamide: Similar structure but with different substituents.
N,N,N’,N’-tetra-butyl-3-oxa-pentanediamide: Contains additional butyl groups and an oxygen atom in the backbone.
N,N,N’,N’-tetra-hexyl-3-oxa-pentanediamide: Similar to the above but with hexyl groups.
Uniqueness
N~1~,N~5~-Bis(3-hydroxyphenyl)pentanediamide is unique due to the presence of two 3-hydroxyphenyl groups, which confer specific chemical and biological properties. These groups enhance its ability to form hydrogen bonds and interact with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
101135-01-7 |
|---|---|
Molecular Formula |
C17H18N2O4 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
N,N'-bis(3-hydroxyphenyl)pentanediamide |
InChI |
InChI=1S/C17H18N2O4/c20-14-6-1-4-12(10-14)18-16(22)8-3-9-17(23)19-13-5-2-7-15(21)11-13/h1-2,4-7,10-11,20-21H,3,8-9H2,(H,18,22)(H,19,23) |
InChI Key |
VWYIWJWRJAKRFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)CCCC(=O)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl-](/img/structure/B14075249.png)





![(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid](/img/structure/B14075287.png)



![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B14075305.png)


